molecular formula C11H11N3O B15219292 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one

3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one

Cat. No.: B15219292
M. Wt: 201.22 g/mol
InChI Key: XSDAHRXPBRUBFQ-UHFFFAOYSA-N
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Description

3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one is an amino-functionalized bipyridinone compound with the molecular formula C11H11N3O and is recorded in the PubChem database under the identifier CID 118155277 . As a derivative of the 3-aminopyridin-2-one scaffold, this compound is of significant interest in medicinal and organic chemistry for constructing molecules with potential biological activity. The 3-aminopyridin-2-one core is a privileged structure in drug discovery, known for its ability to inhibit various kinase enzymes . For instance, libraries based on this scaffold have been developed to identify efficient inhibitors of critical targets like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are prominent in cancer research . Furthermore, derivatives of 3-aminopyridin-2-one have demonstrated a range of other pharmacological properties, including cytoprotective effects that enhance cell survival in experimental models, as well as tranquilizing and antidepressant activities . The bipyridyl structure also suggests potential applications in coordination chemistry and materials science . Researchers can utilize this chemical as a versatile precursor or building block for synthesizing more complex polycyclic systems, such as fused bicyclic and tricyclic compounds, which are valuable for exploring new chemical space and biological activity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-amino-1-(6-methylpyridin-3-yl)pyridin-2-one

InChI

InChI=1S/C11H11N3O/c1-8-4-5-9(7-13-8)14-6-2-3-10(12)11(14)15/h2-7H,12H2,1H3

InChI Key

XSDAHRXPBRUBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)N2C=CC=C(C2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one may involve large-scale coupling reactions using automated reactors to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biological targets, and synthetic details of 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one and related compounds:

Compound Substituents Biological Target/Activity Synthesis Yield/Conditions Key Findings
3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one 3-amino (pyridinone ring), 6'-methyl (pyridine ring) Not explicitly stated (hypothetical) Likely analogous to S5 (Suzuki coupling) Amino group may enhance hydrogen bonding; methyl improves lipophilicity.
S5 5-(2,4-dimethoxypyrimidin-5-yl) on bipyridinone core SARS-CoV-2 Mpro inhibitor (implied) 74% yield, Suzuki coupling, RT, 4 days High yield; methoxy groups may stabilize binding to proteases.
GPR139 Antagonist 3-((1H-pyrazol-4-yl)methyl), 6'-phenyl GPR139 antagonist (depression) Not detailed Pyrazole and phenyl groups critical for receptor antagonism.
PCSK9 Inhibitor 6'-(difluoromethoxy-pyrimidinyl)-cyclopentylamino PCSK9 inhibitor Patent-protected synthesis Difluoromethoxy and cyclopentylamino enhance selectivity for PCSK7.
Compound 73 3-([1,1′-biphenyl]-4-yl), 5-(phenylamino) Mechanical allodynia (therapeutic) ~50–70% yield, Suzuki coupling Phenylamino group contributes to analgesic activity.

Physicochemical Properties

  • Solubility: The amino group may improve aqueous solubility relative to methoxy or phenyl-substituted analogs, aiding bioavailability .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step pathways, such as:

  • Step 1: Condensation of 6-amino precursors (e.g., 6-amino-1,3-dimethyluracil) with methyl-substituted pyridine derivatives under acidic catalysis (e.g., HCl or H₂SO₄) at 80–100°C.
  • Step 2: Cyclization via nucleophilic substitution or Pd-catalyzed coupling to form the bipyridinone scaffold.
    Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Impurities from incomplete cyclization or side reactions (e.g., over-methylation) must be monitored via TLC or HPLC .

Q. How is the compound’s structure validated experimentally?

Answer: Structural confirmation employs:

  • X-ray crystallography for absolute configuration determination, particularly for resolving tautomeric forms (e.g., lactam vs. lactim) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons; NH₂ groups appear as broad singlets near δ 5.2 ppm.
    • ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm and pyridinyl carbons at 110–150 ppm .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ with <2 ppm error) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling in lab settings?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
  • Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert gas (N₂/Ar). Hydrolytic degradation occurs in strongly acidic/basic conditions, necessitating pH-neutral buffers during biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior (e.g., electron-deficient pyridinyl rings favor nucleophilic attacks).
  • Molecular docking : Identifies potential binding motifs for biological targets (e.g., kinase active sites) using software like AutoDock Vina. Validate with experimental IC₅₀ values .
  • MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 310 K, 1 atm) .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), ATP concentration in kinase assays, and solvent/DMSO content (<0.1%).
  • Metabolite profiling : LC-MS/MS to identify active metabolites or degradation products that may contribute to off-target effects .
  • Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with SPR (surface plasmon resonance) for binding kinetics .

Q. How is the compound’s mechanism of action elucidated in enzyme inhibition studies?

Answer:

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions.
  • Crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450 isoforms) to identify critical hydrogen bonds or π-π stacking interactions .

Q. What advanced analytical techniques are used for trace impurity profiling?

Answer:

  • UPLC-QTOF-MS : Detects impurities at ppm levels; fragmentation patterns differentiate isomers (e.g., regioisomeric bipyridinones).
  • 2D NMR (HSQC, HMBC) : Assigns impurity structures by correlating ¹H-¹³C coupling .
  • ICP-MS : Quantifies heavy metal residues (e.g., Pd from catalytic steps) to ensure compliance with ICH Q3D guidelines .

Q. How are structure-activity relationships (SARs) optimized for target selectivity?

Answer:

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 3 and 6' to modulate steric/electronic effects.
  • Free-Wilson analysis : Statistically correlates substituent presence with activity changes.
  • Proteome-wide profiling : Use kinome screens or ChemProteoBase to identify off-target binding and refine selectivity .

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